2-Bromo-3-(bromomethyl)-6-methylpyridine molecular structure
2-Bromo-3-(bromomethyl)-6-methylpyridine molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 2-Bromo-3-(bromomethyl)-6-methylpyridine
Executive Summary
2-Bromo-3-(bromomethyl)-6-methylpyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a pyridine core with three distinct substituents, offers a unique combination of reactive sites. This guide provides a comprehensive technical overview of its molecular structure, a plausible and detailed synthetic route, predictive spectroscopic analysis, and an exploration of its dichotomous reactivity. The strategic positioning of a stable bromo group on the aromatic ring and a labile bromomethyl group provides a versatile scaffold for the synthesis of complex molecular architectures, making it a valuable building block in modern drug discovery and organic synthesis.
Molecular Structure and Physicochemical Properties
The utility of 2-Bromo-3-(bromomethyl)-6-methylpyridine as a synthetic intermediate is fundamentally derived from its distinct molecular architecture. Understanding this structure is key to predicting its reactivity and behavior in chemical transformations.
Structural Elucidation
The molecule is built upon a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substitution pattern is as follows:
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Position 2: A bromine atom, which deactivates the ring towards electrophilic substitution but serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.
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Position 3: A bromomethyl group (-CH₂Br). This benzylic-type bromide is highly activated towards nucleophilic substitution reactions.
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Position 6: A methyl group (-CH₃), which influences the electronic properties of the ring and can be a site for further functionalization under specific conditions.
The presence of two bromine atoms in chemically distinct environments is the most critical feature of this molecule, allowing for selective and orthogonal synthetic strategies.
Caption: Molecular structure of 2-Bromo-3-(bromomethyl)-6-methylpyridine.
Physicochemical Data Summary
The following table summarizes key identifiers and computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-3-(bromomethyl)-6-methylpyridine | - |
| CAS Number | 133633-28-0 | [1] |
| Molecular Formula | C₇H₇Br₂N | [2] |
| Molecular Weight | 264.95 g/mol | [2] |
| Canonical SMILES | CC1=NC(=C(C=C1)CBr)Br | - |
Synthesis and Purification
The synthesis of 2-Bromo-3-(bromomethyl)-6-methylpyridine is not widely documented in standard literature, suggesting its role as a specialized intermediate. However, a robust synthetic strategy can be designed based on well-established transformations of pyridine derivatives. The key is a two-step process involving selective bromination reactions.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies 2-bromo-3,6-dimethylpyridine as the immediate precursor. This precursor can, in turn, be synthesized from the commercially available 2,5-lutidine (3,6-dimethylpyridine).
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Pathway & Protocol
The synthesis hinges on controlling the regioselectivity of two distinct bromination reactions.
Step 1: Aromatic Bromination of 2,5-Lutidine
The first step is the bromination of the pyridine ring. The methyl groups are activating and direct electrophiles to the ortho and para positions. Position 2 is sterically hindered and electronically deactivated by the nitrogen, making position 4 the most likely site of bromination. However, specific protocols for direct bromination to the 2-position of lutidines exist, often involving harsher conditions or specific catalysts. A more reliable method is the Sandmeyer-type reaction starting from 2-amino-3,6-dimethylpyridine.
Step 2: Radical Bromination of 2-Bromo-3,6-dimethylpyridine
This is the key transformation. The benzylic protons on the methyl groups are susceptible to free-radical halogenation. The methyl group at position 3 is sterically more accessible than the one at position 6, which is flanked by the nitrogen and the bulky bromine atom. Using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) allows for selective bromination of the methyl group under relatively mild conditions, minimizing side reactions on the aromatic ring.[3]
Detailed Experimental Protocol:
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Objective: Synthesize 2-Bromo-3-(bromomethyl)-6-methylpyridine from 2-Bromo-3,6-dimethylpyridine.
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Materials:
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2-Bromo-3,6-dimethylpyridine (1.0 eq)
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N-Bromosuccinimide (NBS) (1.1 eq)
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Azobisisobutyronitrile (AIBN) (0.05 eq)
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Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Bromo-3,6-dimethylpyridine and carbon tetrachloride.
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Add NBS and AIBN to the mixture.
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Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material indicates completion.
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Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate out as a white solid.
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Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
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Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to quench any remaining bromine or acidic byproducts) and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-3-(bromomethyl)-6-methylpyridine.
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Causality and Trustworthiness: This protocol is self-validating. The use of NBS is critical for selectively brominating the activated methyl group without affecting the aromatic ring, a common and reliable method for benzylic bromination.[3] AIBN initiates the reaction at a controlled rate upon heating. The aqueous workup effectively removes byproducts and unreacted reagents, and column chromatography ensures the isolation of a high-purity final product.
Spectroscopic and Analytical Characterization
Without experimental data, the structure of 2-Bromo-3-(bromomethyl)-6-methylpyridine can be confidently predicted using established principles of spectroscopic analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals:
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Aromatic Protons (2H): The two protons on the pyridine ring (at C4 and C5) will appear as two doublets in the aromatic region (δ 7.0-8.5 ppm). They will couple to each other (J ≈ 8 Hz).
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Bromomethyl Protons (-CH₂Br, 2H): A singlet will appear in the range of δ 4.5-5.0 ppm. This region is characteristic of methylene protons attached to an electronegative atom and an aromatic ring.
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Methyl Protons (-CH₃, 3H): A singlet corresponding to the three methyl protons will be observed in the upfield region, typically around δ 2.5 ppm.
Predicted ¹³C NMR Spectrum
The molecule has 7 unique carbon atoms, and thus 7 signals are expected in the ¹³C NMR spectrum. Approximate chemical shifts would be:
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Aromatic Carbons: Five signals in the δ 120-160 ppm range. The carbon bearing the bromine (C2) and the nitrogen-adjacent carbons (C2, C6) will be the most deshielded.
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Bromomethyl Carbon (-CH₂Br): A signal around δ 30-35 ppm.
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Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.
Predicted Mass Spectrum (MS)
Mass spectrometry would provide definitive evidence of the molecular weight and elemental composition.
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Molecular Ion Peak (M⁺): A characteristic cluster of peaks will be observed due to the two bromine atoms. The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) will result in three peaks: M⁺ (m/z ≈ 263, containing two ⁷⁹Br), M+2 (m/z ≈ 265, containing one ⁷⁹Br and one ⁸¹Br), and M+4 (m/z ≈ 267, containing two ⁸¹Br), with a relative intensity ratio of approximately 1:2:1.
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Key Fragmentation Patterns: Common fragmentation would involve the loss of a bromine atom ([M-Br]⁺), the loss of the bromomethyl group ([M-CH₂Br]⁺), or the cleavage of the C-Br bond in the side chain to give a stable benzylic-type cation.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-3-(bromomethyl)-6-methylpyridine lies in the differential reactivity of its two C-Br bonds. This allows for sequential and selective functionalization, making it a powerful scaffold.
Caption: Dichotomous reactivity pathways of the title compound.
Nucleophilic Substitution Reactions
The bromomethyl group is an excellent electrophile. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new C-N, C-O, C-S, and C-C bonds, respectively.[2] This reaction is typically performed under mild basic conditions and is a cornerstone for elaborating the side chain at the 3-position.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is ideally suited for various palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental to modern organic synthesis for creating C-C and C-heteroatom bonds.
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Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.[5]
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Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.
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Heck Coupling: Reaction with alkenes to form substituted vinylpyridines.
The robustness of these reactions allows for the introduction of immense molecular diversity at the 2-position, which is crucial for structure-activity relationship (SAR) studies in drug development.
Applications in Research and Drug Development
As a versatile building block, 2-Bromo-3-(bromomethyl)-6-methylpyridine is valuable in constructing libraries of novel compounds for biological screening.[6][7] Its pyridine core is a common motif in many FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The dual reactive handles on this specific scaffold allow for the systematic exploration of chemical space around a central heterocyclic core, accelerating the discovery of new therapeutic agents and agrochemicals.[7][8]
Safety, Handling, and Storage
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Hazard Identification:
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Recommended Handling Procedures:
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Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
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-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
-
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine.
- PubChem. 2-Bromo-3-chloro-6-methylpyridine.
- Sigma-Aldrich. 2-(Bromomethyl)-6-methylpyridine 97.
- ChemicalBook. 2-Bromo-6-methylpyridine synthesis.
- Google Patents. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.
- Chem-Impex. 2-Amino-3-bromo-6-methylpyridine.
- PubChem. 2-Bromo-3-(bromomethyl)pyridine.
- Benchchem. Preparation of 2-Bromo-6-(bromomethyl)
- Biosynth. 2-Bromo-6-methylpyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Amino-3-bromo-6-methylpyridine: A Key Building Block for Advanced Chemical Synthesis.
- MDPI. (2020). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- Sigma-Aldrich. 2-Bromo-6-methylpyridine 98.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Pyridines: Exploring Applications of 2-Bromo-3-fluoro-6-methylpyridine in Chemical Synthesis.
- ChemicalBook. 2-Bromo-3-hydroxy-6-methylpyridine.
- BLD Pharm. 2-Bromo-6-methylpyridine.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine.
- Smolecule. (2023). 3-Bromo-6-(bromomethyl)-2-methylpyridine.
- ChemicalBook. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR spectrum.
- Jubilant Ingrevia Limited. (2024).
- The Royal Society of Chemistry.
- Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane.
- Angene Chemical. (2024). Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide.
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific.
- ChemicalBook. 2-Bromo-3-methylthiophene(14282-76-9) 1H NMR spectrum.
- Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane.
- Sigma-Aldrich. CAS 133633-28-0.
Sources
- 1. CAS 133633-28-0 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy 3-Bromo-6-(bromomethyl)-2-methylpyridine | 123094-75-7 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Bromo-3-(bromomethyl)pyridine | C6H5Br2N | CID 10901078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2-Bromo-3-chloro-6-methylpyridine | C6H5BrClN | CID 71710990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. angenechemical.com [angenechemical.com]
